Cas no 78-52-4 (Phosphorodithioic acid,O,O-diethyl S-[[(1-methylethyl)thio]methyl] ester)

Phosphorodithioic acid,O,O-diethyl S-[[(1-methylethyl)thio]methyl] ester structure
78-52-4 structure
Product Name:Phosphorodithioic acid,O,O-diethyl S-[[(1-methylethyl)thio]methyl] ester
Numero CAS:78-52-4
MF:C8H19O2PS3
MW:274.404019594193
CID:565723
PubChem ID:6541
Update Time:2025-04-19

Phosphorodithioic acid,O,O-diethyl S-[[(1-methylethyl)thio]methyl] ester Proprietà chimiche e fisiche

Nomi e identificatori

    • Phosphorodithioic acid,O,O-diethyl S-[[(1-methylethyl)thio]methyl] ester
    • diethoxy-(propan-2-ylsulfanylmethylsulfanyl)-sulfanylidene-phosphorane
    • dithiophosphoric acid O,O'-diethyl ester-S-(isopropylcarbamoyl-methyl ester)
    • dithiophosphoric acid O,O'-diethyl ester-S-(isopropylsulfanyl-methyl ester)
    • Dithiophosphorsaeure-O,O'-diaethylester-S-(isopropylcarbamoyl-methylester)
    • FAC (pesticide)
    • Fostion
    • O,O-Diethyl S-(N-isopropylcarbamoylmethyl)phosphorodithioate
    • Oleofac
    • Prothoate
    • Prothoate [BSI:ISO]
    • TRIMETHOATE
    • TM 12008
    • Experimental insecticide 12008
    • American cyanamid 12,008
    • O,O-Diethyl S-(isopropylthiomethyl) phosphorodithioate
    • BRN 1708974
    • O,O-Diethyl-S-(isopropylthio)methylester kyseliny dithiofosforecne [Czech]
    • O,O-Diethyl-S-2-isopropylmercaptomethyl dithiophosphate
    • Phosphorodithioic acid, O,O-diethyl S-[[(1-methylethyl)thio]methyl] ester
    • 78-52-4
    • AI3-22865
    • Phosphorodithioic acid, O,O-diethyl S-((isopropylthio)methyl) ester
    • O,O-Diethyl S-(isopropylmercaptomethyl) phosphorodithioate
    • Methanethiol, (isopropylthio)-, S-ester with O,O-diethyl phosphorodithioate
    • DTXSID6075356
    • Phosphorodithioic acid, O,O-diethyl S-((1-methylethyl)thio)methyl ester
    • O,O-Diethyl-S-(isopropylthio)methylester kyseliny dithiofosforecne
    • Phosphorodithioic acid, O,O-diethyl S-(((1-methylethyl)thio)methyl) ester
    • ENT 22,865
    • Inchi: 1S/C8H19O2PS3/c1-5-9-11(12,10-6-2)14-7-13-8(3)4/h8H,5-7H2,1-4H3
    • Chiave InChI: QVSDWRRZCKGXCO-UHFFFAOYSA-N
    • Sorrisi: S(CSP(OCC)(OCC)=S)C(C)C

Proprietà calcolate

  • Massa esatta: 274.02867
  • Massa monoisotopica: 274.02848036g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 5
  • Conta atomi pesanti: 14
  • Conta legami ruotabili: 8
  • Complessità: 177
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 4
  • Superficie polare topologica: 101Ų

Proprietà sperimentali

  • PSA: 18.46
Fornitori consigliati
Essenoi Fine Chemical Co., Limited
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Amadis Chemical Company Limited
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Amadis Chemical Company Limited
Hebei Liye chemical Co.,Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Hebei Liye chemical Co.,Ltd